5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups onto the phenol ring.
Scientific Research Applications
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The ethoxy, fluoro, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenol: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-2-fluorophenol: Does not contain the trifluoromethyl group, which can influence its chemical properties.
5-Ethoxy-3-(trifluoromethyl)phenol: Similar structure but different positioning of the fluoro group.
Uniqueness
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both fluoro and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
5-ethoxy-2-fluoro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-15-5-3-6(9(11,12)13)8(10)7(14)4-5/h3-4,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJFLBDVCCPYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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